(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with hydroxyl groups and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Hydroxylation: Introduction of hydroxyl groups at the 3 and 4 positions of the pyrrolidine ring. This can be achieved through various methods, including dihydroxylation reactions using osmium tetroxide (OsO4) or other oxidizing agents.
Protection: The hydroxyl groups are protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected intermediate.
Carboxylation: Introduction of the carboxylic acid group at the 3 position, often through carboxylation reactions using carbon dioxide (CO2) or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc-protected hydroxyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Interference: Disrupting metabolic or signaling pathways critical for disease progression.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
- (3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-4-carboxylic acid
- (3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-5-carboxylic acid
Uniqueness
The unique combination of hydroxyl groups and the Boc-protecting group in (3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid makes it a versatile intermediate for various synthetic applications. Its specific stereochemistry also contributes to its distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(3S,4R)-3,4-dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-9(2,3)17-8(15)11-4-6(12)10(16,5-11)7(13)14/h6,12,16H,4-5H2,1-3H3,(H,13,14)/t6-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQULXAJDWUKXPR-LDWIPMOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@](C1)(C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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